molecular formula C9H17BrN2 B3190496 1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide (1:1) CAS No. 429641-40-7

1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide (1:1)

Cat. No. B3190496
CAS RN: 429641-40-7
M. Wt: 233.15 g/mol
InChI Key: MLHLULZHWYTZDP-UHFFFAOYSA-M
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Description

“1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide (1:1)” is a type of imidazolium-based ionic liquid . Ionic liquids have unique physical, chemical, and biological properties, which allow them to be used as active pharmaceutical agents, for designing multifunctional materials, in different processes and production technologies .


Synthesis Analysis

A series of long-chain imidazolium-based ionic liquids (ILs) were synthesized . The synthesis process involved the reaction of arylaldehydes with substituted 1,3-imidazolium chlorides .


Molecular Structure Analysis

The molecular structure of these ionic liquids was studied using single X-ray diffraction . This technique provided insights into the preferential inter-ionic interactions, valuable for designing ion combinations that favor a low melting point and exhibit a low tendency for crystallization .


Chemical Reactions Analysis

These ionic liquids demonstrated significant antibacterial and antifungal activity . They were evaluated as antimicrobials against a wide range of bacteria and fungi .


Physical And Chemical Properties Analysis

These ionic liquids have astonishing diversity of physicochemical properties like ionic conductivity, low melting points and vapor pressure, polarity, possible hydrogen bonds and thermal stability in air and water .

Mechanism of Action

The mechanism of action of these ionic liquids involves binding with metal pre-catalysts to form complexes that show high catalytic activity . Docking studies were carried out to provide structural insights of the ILs–HSA-binding interactions .

Safety and Hazards

Due to the wide use of ILs, increasing attention has been paid to their potential toxicological effects on humans and the environment . The toxicity results indicate that ILs containing an ester functional group in the alkyl side chain exhibited much lower toxicity to D. magna and acetylcholinesterase inhibition than ILs with long alkyl chain without polar substituents .

Future Directions

These ionic liquids may be perspective for further investigation as potential low-toxic biocides with high antimicrobial activity against reference and clinical multidrug-resistant strains . This study provides hints towards new design concepts for IL design, similar to the common strategy of employing conformationally flexible ions .

properties

CAS RN

429641-40-7

Molecular Formula

C9H17BrN2

Molecular Weight

233.15 g/mol

IUPAC Name

1,3-di(propan-2-yl)imidazol-1-ium;bromide

InChI

InChI=1S/C9H17N2.BrH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1

InChI Key

MLHLULZHWYTZDP-UHFFFAOYSA-M

SMILES

CC(C)N1C=C[N+](=C1)C(C)C.[Br-]

Canonical SMILES

CC(C)N1C=C[N+](=C1)C(C)C.[Br-]

Other CAS RN

429641-40-7

Origin of Product

United States

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